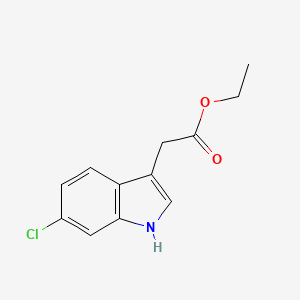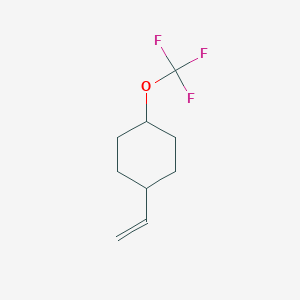
1-Ethenyl-4-(trifluoromethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C9H13F3O and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with an ethenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-ethenyl-4-(trifluoromethoxy)cyclohexane typically involves the introduction of the trifluoromethoxy group and the ethenyl group onto the cyclohexane ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation and Substitution: Starting with cyclohexane, halogenation can be performed to introduce a halogen atom, which is then substituted with a trifluoromethoxy group using appropriate reagents.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
1-Ethenyl-4-(trifluoromethoxy)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(trifluoromethoxy)cyclohexane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups.
Biology: In biological research, the compound can be used as a probe to study the interactions of trifluoromethoxy-containing compounds with biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-(trifluoromethoxy)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ethenyl group can participate in various chemical reactions, enabling the compound to form covalent bonds with specific targets. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-Ethenyl-4-(trifluoromethoxy)cyclohexane can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxycyclohexane: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and physical properties.
1-Ethenyl-4-(trifluoromethyl)cyclohexane: The presence of a trifluoromethyl group instead of a trifluoromethoxy group can lead to variations in reactivity and biological activity.
4-(Trifluoromethoxy)cyclohexanol: This compound contains a hydroxyl group in addition to the trifluoromethoxy group, which can influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H13F3O |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-ethenyl-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2,7-8H,1,3-6H2 |
Clave InChI |
OUMLJUJKPONIPQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(CC1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


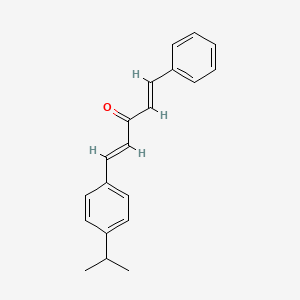
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12282105.png)

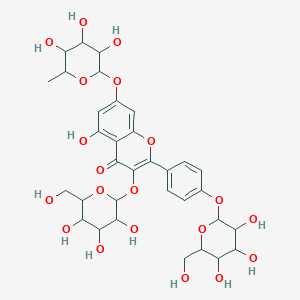

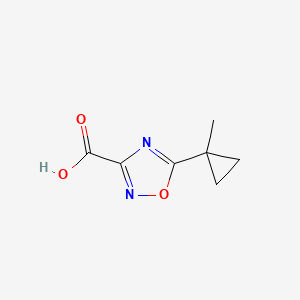



![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
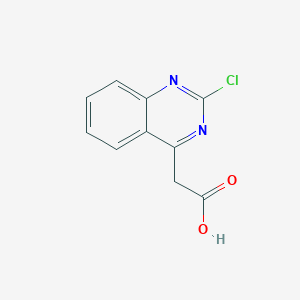
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)

